molecular formula C12H21NO3 B2775588 N-Boc-(+/-)-3-aminohept-6-enal CAS No. 1455442-29-1

N-Boc-(+/-)-3-aminohept-6-enal

Cat. No.: B2775588
CAS No.: 1455442-29-1
M. Wt: 227.304
InChI Key: UQSVBNCEZCRCFO-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-aminohept-6-enal (CAS: 1455442-29-1) is a chiral, Boc-protected amino aldehyde with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It exists as a liquid at room temperature and is classified as an N-protected amino aldehyde, primarily used as a building block in organic synthesis . Key properties include:

  • Solubility: Miscible in tetrahydrofuran (THF) and diethyl ether.
  • Storage: Requires long-term storage at -20°C to maintain stability.
  • Safety: Labeled with hazard symbol Xn (harmful) and R-phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

Properties

IUPAC Name

tert-butyl N-(1-oxohept-6-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVBNCEZCRCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-aminohept-6-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Free amines

Scientific Research Applications

N-Boc-(+/-)-3-aminohept-6-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-aminohept-6-enal primarily involves the protection and deprotection of the amino group. The Boc group is introduced by reacting the amino compound with di-tert-butyl dicarbonate, forming a carbamate linkage . This protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

N-Boc-(+/-)-3-aminohexanal (CAS: 1782615-98-8)

  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol .
  • Structural Differences : Shorter carbon chain (hexanal vs. hept-6-enal) and lacks the terminal double bond present in the hept-6-enal derivative.
  • Physical State : Likely liquid (similar to the target compound) but discontinued commercially .
  • Applications: Limited data, but inferred to serve as a precursor in peptide and heterocycle synthesis.
  • Purity : ≥95% (slightly lower than the target compound’s ≥97%) .

Boc-NH-hept-6-enal (CAS: 1379797-42-8)

  • Molecular Formula: C₁₆H₂₇NO₃
  • Molecular Weight : 281.39 g/mol .
  • Structural Differences: Extended carbon chain compared to the target compound (C₁₆ vs.
  • Applications : Used in specialized syntheses requiring longer hydrophobic chains.

4-(N-BOC-Amino)-1-ethylpiperidine

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.3 g/mol .
  • Structural Differences : Cyclic piperidine backbone with an ethyl substituent, contrasting with the linear aldehyde structure of the target compound.
  • Physical State : Solid at 80–90°C .
  • Reactivity : Suited for synthesizing nitrogen-containing heterocycles rather than linear aldehydes.

Comparative Data Table

Property N-Boc-(+/-)-3-aminohept-6-enal N-Boc-(+/-)-3-aminohexanal Boc-NH-hept-6-enal 4-(N-BOC-Amino)-1-ethylpiperidine
CAS No. 1455442-29-1 1782615-98-8 1379797-42-8 Not explicitly stated
Molecular Formula C₁₂H₂₁NO₃ C₁₁H₂₁NO₃ C₁₆H₂₇NO₃ C₁₂H₂₄N₂O₂
Molecular Weight (g/mol) 227.30 215.29 281.39 228.3
Physical State Liquid Likely liquid Not reported Solid (80–90°C)
Key Functional Groups Aldehyde, Boc-amine, alkene Aldehyde, Boc-amine Aldehyde, Boc-amine, alkene Piperidine ring, Boc-amine, ethyl
Applications Building block for peptides Discontinued; similar uses Specialized synthesis Heterocyclic synthesis
Hazard Profile Xn; R36/37/38 Limited data Not reported Limited toxicology data

Biological Activity

N-Boc-(+/-)-3-aminohept-6-enal is a compound of significant interest in organic synthesis and biological research due to its unique structural features, including an aldehyde group and a tert-butyloxycarbonyl (Boc) protected amino group. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, applications in research, and comparison with similar compounds.

Target of Action
The primary target of this compound is the amine group present in various biomolecules. The Boc group provides protection to the amino functionality, which is crucial for subsequent reactions in peptide synthesis and other biochemical processes.

Mode of Action
The interaction of this compound with its targets occurs through N-Boc protection, a method that utilizes di-tert-butyl dicarbonate (Boc2O) under basic conditions. This process is fundamental in organic synthesis, particularly in peptide chemistry, as it allows for selective reactions without interfering with other functional groups.

Biochemical Pathways
This compound plays a significant role in protecting amines during various biochemical transformations. The protection of amines is essential for synthesizing complex molecules, including peptides and amino acids.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability can be influenced by the formulation used. For instance, systemic formulations have been shown to enhance the bioavailability significantly, making it easier to administer and more effective in therapeutic contexts .

This compound exhibits several important biochemical properties:

  • Stability : The compound maintains stability over time in laboratory settings.
  • Reactivity : It can undergo various chemical reactions, including oxidation to carboxylic acids and reduction to alcohols. The Boc-protected amino group can also participate in nucleophilic substitution reactions.

Applications in Scientific Research

This compound has diverse applications across multiple fields:

  • Chemistry : Serves as an intermediate in synthesizing more complex molecules.
  • Biology : Used in peptide synthesis where the Boc group protects the amino group during peptide bond formation.
  • Industry : Valuable for producing fine chemicals and pharmaceuticals due to its stability and reactivity .

Comparison with Similar Compounds

Compound TypeProtection GroupUnique Features
N-Boc-protected amino acidsBocWidely used in peptide synthesis
N-Cbz-protected aminesCbzDifferent removal conditions compared to Boc
N-Fmoc-protected aminesFmocRemoved under basic conditions

This compound stands out due to its specific structure combining an aldehyde group with a Boc-protected amino group. This allows for selective reactions at either the aldehyde or amino group, enhancing its utility as an intermediate in organic synthesis.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various applications:

  • Peptide Synthesis : Studies have shown that using this compound facilitates the formation of peptides with high yields while maintaining selectivity during the reaction process.
  • Therapeutic Formulations : A systemic formulation involving this compound has been reported to improve therapeutic outcomes for conditions like non-alcoholic steatohepatitis (NASH), highlighting its potential in clinical applications .
  • Stability Studies : Laboratory experiments have confirmed that this compound remains stable under various conditions, making it suitable for long-term storage and use in complex syntheses.

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